5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine
Description
The compound 5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine features a pyridine core substituted with a fluorine atom at the 5-position and a methoxy group linked to a pyrrolidine ring. The pyrrolidine is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. This structure combines heterocyclic elements (pyridine, pyrrolidine, oxadiazole) known for enhancing bioavailability and target binding in medicinal chemistry. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds investigated for antimalarial, CNS, and receptor-modulating activities .
Properties
IUPAC Name |
5-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2/c1-10-17-14(21-18-10)8-19-5-4-11(7-19)9-20-13-3-2-12(15)6-16-13/h2-3,6,11H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMLKLNKNXMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoropyridine derivatives with oxadiazole and pyrrolidine moieties. The synthetic routes often employ standard organic reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. A study reported that derivatives with similar structural features showed potent inhibition of L1210 mouse leukemia cell proliferation, with IC50 values in the nanomolar range. The mechanism of action was linked to the intracellular release of active metabolites that interfere with DNA synthesis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
The proposed mechanism for the biological activity of This compound involves the disruption of nucleic acid synthesis. Specifically, it is believed that the compound may act by inhibiting enzymes involved in nucleotide metabolism or by directly interfering with DNA replication processes .
Case Studies
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Case Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects on L1210 leukemia cells.
- Findings : The compound exhibited an IC50 value indicating strong inhibition of cell growth, suggesting potential as an antileukemic agent.
- Mechanism : Growth inhibition was reversible with thymidine addition, indicating a specific pathway involving nucleotide metabolism .
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess antibacterial activity against common pathogens.
- Methodology : Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : Significant antibacterial activity was observed against S. aureus and E. coli, with MIC values comparable to established antibiotics .
Data Table
| Compound Name | Activity Type | IC50 (nM) | Target Organism |
|---|---|---|---|
| 5-Fluoro-Pyridine Derivative | Antitumor | <100 | L1210 Mouse Leukemia Cells |
| 5-Fluoro-Pyridine Derivative | Antibacterial | 50 | Staphylococcus aureus |
| 5-Fluoro-Pyridine Derivative | Antibacterial | 75 | Escherichia coli |
Scientific Research Applications
Chemistry
5-Fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine serves as a crucial building block in organic synthesis. It is used in the development of novel chemical entities that can exhibit unique properties due to the presence of the oxadiazole and pyrrolidine moieties.
Research has shown that this compound exhibits potential antimicrobial and anticancer properties. Studies have indicated that derivatives of oxadiazoles often demonstrate significant biological activities, making them valuable in drug discovery.
Medicinal Chemistry
The compound is under investigation for its therapeutic effects. Its unique structure suggests it could interact with specific biological targets, making it a candidate for further development in pharmaceuticals aimed at treating various diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of oxadiazole derivatives. The results indicated that compounds similar to 5-Fluoro-2-(...) exhibited cytotoxic effects against several cancer cell lines, suggesting a mechanism involving apoptosis induction.
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2022) focused on the antimicrobial efficacy of pyridine derivatives. The findings revealed that compounds with similar structures to 5-Fluoro-2-(...) showed significant activity against Gram-positive bacteria, indicating their potential as new antibiotics.
Chemical Reactions Analysis
Reactivity of the Pyridine Core
The 5-fluoro-2-methoxypyridine system demonstrates nucleophilic aromatic substitution (NAS) and demethylation tendencies:
Nucleophilic Aromatic Substitution
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The electron-withdrawing fluorine atom at position 5 activates the pyridine ring for NAS.
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Under basic conditions (e.g., KOH/EtOH), fluorine can be replaced by nucleophiles like amines or thiols. For example:
Similar reactivity is observed in related 5-fluoro-2-methoxy-3-pyrrolidinylpyridines .
Demethylation of Methoxy Group
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The methoxy group at position 2 undergoes cleavage under acidic conditions (e.g., HBr/AcOH):
This reaction is critical for generating hydroxyl intermediates for further functionalization .
Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazole moiety participates in electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
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The oxadiazole’s nitrogen atoms coordinate with Lewis acids (e.g., BF₃), enhancing reactivity at the 5-position.
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Methyl substitution at position 3 directs electrophiles to the 5-position, as shown in analogs like 5-(3-chlorothiophen-2-yl)- -oxadiazoles .
Ring-Opening Reactions
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Under reductive conditions (e.g., H₂/Pd-C), the oxadiazole ring opens to form amidine derivatives:
This reactivity is exploited in medicinal chemistry to modify bioactivity .
Pyrrolidine Modifications
The pyrrolidine ring undergoes alkylation and oxidation:
N-Alkylation
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The tertiary amine reacts with alkyl halides (e.g., CH₃I) in polar aprotic solvents (e.g., DMF):
This modification alters solubility and pharmacokinetic properties .
Oxidation
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MnO₂ selectively oxidizes the pyrrolidine’s α-C to a ketone:
Such oxidized derivatives are intermediates for further functionalization .
Comparative Reactivity of Structural Analogs
Key differences in reaction outcomes between the target compound and analogs:
Stability Under Physiological Conditions
Comparison with Similar Compounds
Key Observations :
- Oxadiazole Role : The 3-methyl-1,2,4-oxadiazole group is conserved across compounds like the target, 72, 73, and navacaprantum. This moiety enhances metabolic stability and participates in hydrogen bonding or π-π interactions in target binding .
- Fluorine Substitution: The 5-fluoro group on pyridine in the target compound mirrors fluorine placement in navacaprantum (8-fluoro-quinoline), which may reduce oxidative metabolism and improve pharmacokinetics .
Functional Group Variations and Implications
Pyrrolidine vs. Piperidine
The target compound employs a pyrrolidine ring, while navacaprantum uses piperidine. Pyrrolidine’s smaller ring size may confer rigidity and altered binding kinetics compared to piperidine’s flexibility, which could influence CNS permeability .
Pyridine Modifications
- Target Compound : 5-fluoro-pyridine with a methoxy-pyrrolidine linker.
- SY219661 : 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid. The carboxylic acid group increases polarity, likely enhancing solubility but reducing blood-brain barrier penetration compared to the target compound .
Preparation Methods
Nitration and Halogenation
Source details a protocol for synthesizing fluorinated pyridines starting from pyridin-2-ol derivatives. For example, 3-fluoropyridin-2-ol undergoes nitration with HNO₃/H₂SO₄ at 0°C to yield 3-fluoro-5-nitropyridin-2-ol, followed by chlorination using POCl₃/PCl₅ at 60°C. Adapting this method, 5-fluoro-2-hydroxypyridine can be synthesized via selective fluorination of pyridin-2-ol using HF or KF in the presence of a nitro group, followed by reduction.
Methoxy Group Introduction
The methoxy group at position 2 is introduced via nucleophilic substitution. In source, 2-chloro-3-fluoro-5-nitropyridine reacts with 2-(dimethylamino)ethanol under NaH/THF to form a methoxy derivative. For the target compound, 5-fluoro-2-hydroxypyridine can be treated with a brominated pyrrolidine-oxadiazole intermediate in the presence of a base like NaH or Cs₂CO₃ in DMF/DMSO.
Preparation of the Pyrrolidine-Oxadiazole Side Chain
The side chain comprises a pyrrolidine ring linked to a 3-methyl-1,2,4-oxadiazole moiety. Synthesis involves cyclization and functional group coupling.
Pyrrolidine Ring Formation
Source describes a Ugi-tetrazole reaction to construct pyrrolidine derivatives. A typical procedure involves:
Oxadiazole Synthesis
The 3-methyl-1,2,4-oxadiazole group is synthesized via cyclization of amidoximes and acyl chlorides. Source outlines two methods:
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Method A : Reacting amidoximes with acetyl chloride in pyridine at 100°C for 6 hours.
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Method B : Microwave-assisted cyclization of amidoximes and esters in NaOH/DMSO, achieving 70–90% yields in <1 hour.
For the target compound, methylglyoxal amidoxime and acetyl chloride react under Method A to form 3-methyl-1,2,4-oxadiazole, which is then alkylated with chloromethylpyrrolidine.
Coupling of Pyridine and Pyrrolidine-Oxadiazole Fragments
The final step involves linking the pyridine core to the side chain via an ether bond.
Etherification Strategy
Source demonstrates ether formation using NaH in THF. For example, 5-fluoro-2-hydroxypyridine reacts with 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ylmethanol in the presence of NaH, yielding the target compound after 2–6 hours at 60°C. Purification via column chromatography (EtOAc/hexane) or preparative HPLC ensures >95% purity.
Optimization and Challenges
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Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to position 2.
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Steric Hindrance : Bulky substituents on pyrrolidine may reduce coupling efficiency; using DMSO as a polar aprotic solvent improves reactivity.
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Yield Improvement : Microwave irradiation reduces reaction time from 12 hours to 30 minutes, enhancing yield by 15–20%.
Comparative Analysis of Synthetic Routes
Microwave-assisted methods offer superior efficiency but require specialized equipment. Classical routes remain viable for large-scale production.
Analytical Characterization
Post-synthesis validation includes:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrrolidine-oxadiazole-pyridine scaffold in this compound?
- Methodology :
- Stepwise assembly : Begin with the synthesis of the 3-methyl-1,2,4-oxadiazole fragment via cyclization of amidoximes with acylating agents. Attach this to the pyrrolidine core via alkylation using a methylene linker. Functionalize the pyrrolidine with a methoxy group at the 3-position, then couple to the 5-fluoropyridine ring via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
- Challenges : Steric hindrance from the oxadiazole and fluoropyridine may reduce coupling efficiency. Optimize reaction time/temperature using Design of Experiments (DoE) principles .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical workflow :
- LC-MS : Confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolidine and oxadiazole moieties.
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with similar structures (e.g., imidazo[4,5-b]pyridine derivatives) to verify stereochemistry .
Q. What solvent systems are optimal for improving solubility in biological assays?
- Approach :
- Test solubility in DMSO, ethanol, and aqueous buffers (PBS) with co-solvents (e.g., cyclodextrins).
- Use computational tools (e.g., COSMO-RS) to predict solubility based on logP and hydrogen-bonding capacity. Reference analogs like 5-methoxy-2-(trifluoromethyl)pyridine (logP ~2.1) for guidance .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Strategy :
- Perform density functional theory (DFT) calculations to map reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). Compare with oxadiazole-containing analogs (e.g., 3,5-dimethyl-1,2-oxazol-4-yl derivatives) to identify steric/electronic effects .
- Integrate quantum mechanics/molecular mechanics (QM/MM) to simulate interactions with enzymes or metal catalysts .
Q. What experimental designs are effective for optimizing reaction yields while minimizing byproducts?
- DoE framework :
- Use a central composite design (CCD) to test variables: temperature (50–120°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF).
- Apply response surface methodology (RSM) to identify interactions between parameters. For example, higher temperatures may offset steric hindrance but increase decomposition .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Troubleshooting :
- Dynamic effects : Conformational flexibility in the pyrrolidine ring may cause NMR signal splitting. Compare with rigid analogs (e.g., 2-fluoronicotinaldehyde oxime) to isolate dynamic contributions .
- Crystal packing : X-ray structures may stabilize non-equilibrium conformers. Overlay computed (DFT) and experimental geometries to assess discrepancies .
Q. What reactor designs are suitable for scaling up synthesis while maintaining stereochemical control?
- Engineering considerations :
- Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance mixing and reduce side reactions.
- Monitor reaction kinetics in real time via in-line FTIR or Raman spectroscopy, as demonstrated in membrane separation technologies .
Data Contradiction Analysis
Q. How to address inconsistencies between computational binding affinity predictions and experimental IC₅₀ values?
- Root cause analysis :
- Force field limitations : Molecular docking (e.g., AutoDock Vina) may underestimate entropy penalties from flexible substituents (e.g., methoxypyridine). Validate with free-energy perturbation (FEP) calculations.
- Solvation effects : Explicit solvent MD simulations (e.g., TIP3P water model) can refine binding pose predictions .
Q. Why do stability studies show degradation in PBS but not in DMSO?
- Hypothesis testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
